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molecular formula C24H28O2Si B8149105 3-(t-Butyldiphenylsiloxymethyl)benzyl alcohol

3-(t-Butyldiphenylsiloxymethyl)benzyl alcohol

Cat. No. B8149105
M. Wt: 376.6 g/mol
InChI Key: NJDWGBAUQGGIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309246B2

Procedure details

To a solution of 1,3-phenylenedimethanol (10.00 g, 72.38 mmol, Aldrich) in DCM (200 mL) was added 1H-imidazole (5.17 g, 76.0 mmol, Aldrich), followed by the addition of tert-butylchlorodiphenylsilane (19.8 mL, 76.0 mmol, Aldrich) and 4-dimethylaminopyridine (0.88 g, 7.2 mmol, Aldrich). After stirring overnight, the reaction was partitioned between DCM and water, the organic layer was dried over sodium sulfate, filtered and concentrated. The product was purified by flash chromatography (gradient elution, 0 to 20% EtOAc/hexanes). Yield: (7.9 g, 29%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.17 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.8 mL
Type
reactant
Reaction Step Two
Quantity
0.88 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:9][OH:10])[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][OH:8])[CH:2]=1.N1C=CN=C1.[C:16]([Si:20](Cl)([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)([CH3:19])([CH3:18])[CH3:17]>C(Cl)Cl.CN(C)C1C=CN=CC=1>[Si:20]([O:8][CH2:7][C:3]1[CH:2]=[C:1]([CH2:9][OH:10])[CH:6]=[CH:5][CH:4]=1)([C:16]([CH3:19])([CH3:18])[CH3:17])([C:27]1[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC(=CC=C1)CO)CO
Name
Quantity
5.17 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
19.8 mL
Type
reactant
Smiles
C(C)(C)(C)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Name
Quantity
0.88 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was partitioned between DCM and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography (gradient elution, 0 to 20% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OCC=1C=C(C=CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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